2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
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Overview
Description
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound featuring multiple thiophene rings and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiophene intermediates, followed by the introduction of the cyano groups through a Knoevenagel condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts alkylation reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with molecular targets through its cyano and thiophene groups. These interactions can modulate various biochemical pathways, including those involved in electron transport and signal transduction. The compound’s ability to donate and accept electrons makes it a valuable tool in studying redox reactions and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile: shares similarities with other thiophene-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple thiophene rings and cyano groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in organic electronics and photonics.
Properties
Molecular Formula |
C28H24N4S3 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H24N4S3/c1-3-5-7-23-24(8-6-4-2)28(26-12-10-22(34-26)14-20(17-31)18-32)35-27(23)25-11-9-21(33-25)13-19(15-29)16-30/h9-14H,3-8H2,1-2H3 |
InChI Key |
CFSHLHSKFWMTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)C2=CC=C(S2)C=C(C#N)C#N)C3=CC=C(S3)C=C(C#N)C#N |
Origin of Product |
United States |
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